

Biotin-PEG4-SH chemical structure

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Compound of Interest

Compound Name: *Biotin-PEG4-SH*

Cat. No.: *B11929924*

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An In-depth Technical Guide to **Biotin-PEG4-SH**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-SH is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, diagnostics, and drug delivery systems.^{[1][2][3]} It incorporates three key chemical motifs: a high-affinity biotin moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive thiol (-SH) group.^{[2][4]} The biotin group enables strong and specific binding to avidin and streptavidin, a cornerstone of many detection and purification systems. The PEG4 linker enhances water solubility, reduces aggregation of conjugates, and provides a flexible spacer arm to minimize steric hindrance. The terminal sulfhydryl group offers a reactive handle for covalent attachment to various substrates, most notably maleimide-functionalized molecules and gold surfaces. This guide provides a comprehensive overview of the chemical structure, properties, applications, and experimental protocols relevant to the use of **Biotin-PEG4-SH**.

Chemical Structure and Properties

The structure of **Biotin-PEG4-SH** consists of a biotin molecule linked via an amide bond to a 15-atom tetraethylene glycol spacer, which is terminated with a thiol group.

Diagram 1: Chemical Structure of **Biotin-PEG4-SH**

Caption: Key functional components of the **Biotin-PEG4-SH** molecule.

Physicochemical Data

The key properties of **Biotin-PEG4-SH** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₇ N ₃ O ₆ S ₂	
Molecular Weight	~479.65 g/mol	
CAS Number	2762393-22-4	
Appearance	Off-white to light yellow oil or semi-solid	
Solubility	Soluble in water, DMSO, DMF	
Storage Conditions	Store at -20°C, protect from light, keep under nitrogen	

Chemical Identifiers

Identifier Type	Identifier	Reference
IUPAC Name	5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide	
SMILES	<chem>O=C(NCCOCCOCCOCCOCCS)CCCC[C@@H]1SC--INVALID-LINK--[H])NC2=O</chem>	
InChI	InChI=1S/C20H37N3O6S2/c24-18(4-2-1-3-17-19-16(15-31-17)22-20(25)23-19)21-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30/h16-17,19,30H,1-15H2,(H,21,24)(H2,22,23,25)/t16-,17-,19-/m0/s1	

Core Applications

Biotin-PEG4-SH is a versatile tool for life science research and development. Its bifunctional nature allows for the specific biotinylation of a wide range of molecules and materials.

- Bioconjugation:** The primary application is the covalent labeling of biomolecules. The thiol group reacts efficiently with maleimide-activated proteins, peptides, or nucleic acids to form stable thioether bonds. This is a common strategy for preparing biotinylated probes for immunoassays (e.g., ELISA, Western blotting), protein purification, and cell sorting applications.
- Surface Immobilization:** The thiol group has a high affinity for noble metal surfaces, enabling the straightforward immobilization of biotin onto gold nanoparticles, gold-coated sensor chips (e.g., for Surface Plasmon Resonance - SPR), and other gold substrates. This facilitates the

creation of surfaces that can capture streptavidin-conjugated molecules for various biosensing and diagnostic assays.

- **PROTAC Development:** **Biotin-PEG4-SH** can be used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Experimental Protocols

This section provides detailed methodologies for the use of **Biotin-PEG4-SH** in a common bioconjugation application: the labeling of a maleimide-activated protein.

Protocol: Conjugation of Biotin-PEG4-SH to a Maleimide-Activated Protein

This protocol describes the steps to covalently link **Biotin-PEG4-SH** to a protein that has been functionalized with maleimide groups. The maleimide group reacts specifically with the sulfhydryl group of **Biotin-PEG4-SH** at a neutral pH to form a stable thioether bond.

A. Materials Required

- Maleimide-activated protein
- **Biotin-PEG4-SH**
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, free of any sulfhydryl-containing compounds (e.g., DTT, 2-mercaptoethanol).
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Method for buffer exchange/purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.

B. Reagent Preparation

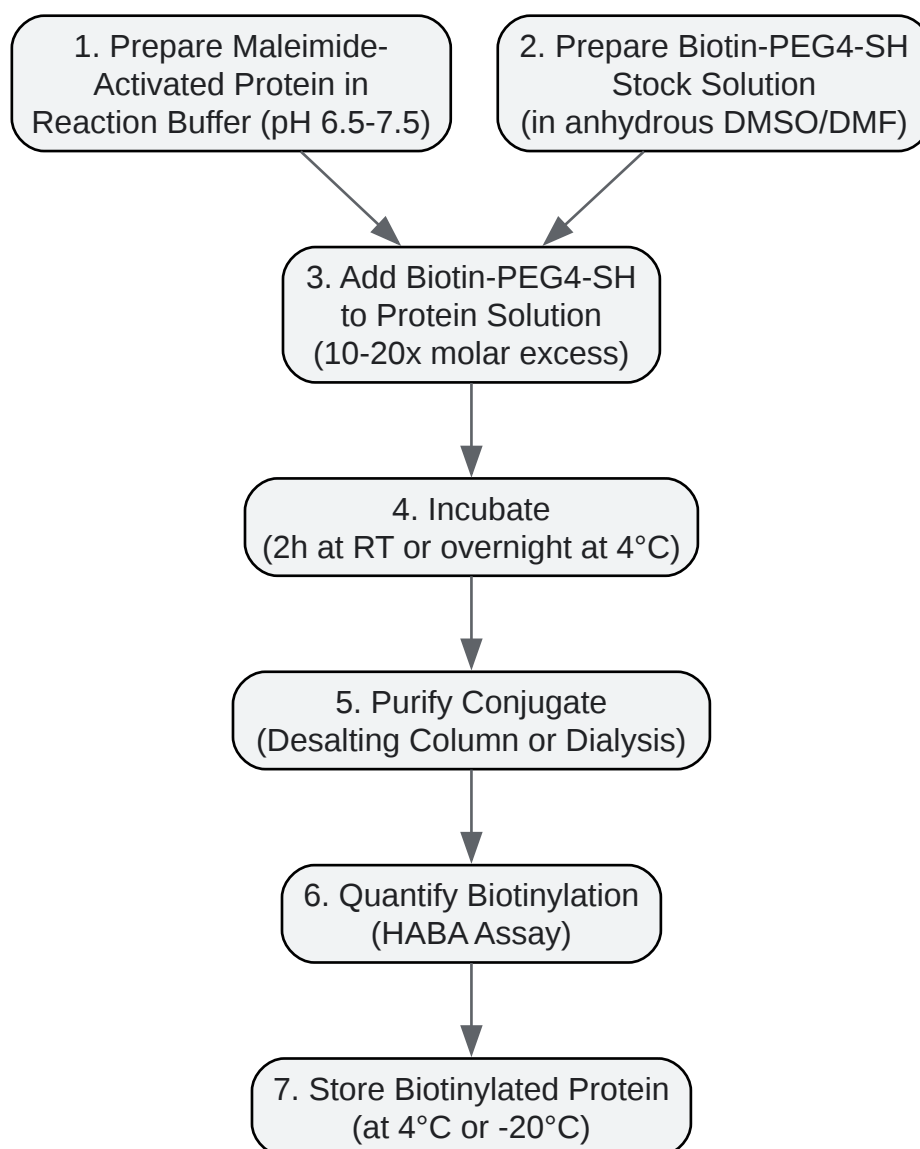
- **Protein Solution:** Prepare the maleimide-activated protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

- **Biotin-PEG4-SH** Stock Solution: As **Biotin-PEG4-SH** can be difficult to weigh, it is recommended to prepare a stock solution. Immediately before use, dissolve **Biotin-PEG4-SH** in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM). The maleimide group is more stable than other reactive groups but can hydrolyze over time, so do not store the reagent in aqueous solutions.

C. Reaction Procedure

- Calculate the required volume of the **Biotin-PEG4-SH** stock solution. A 10- to 20-fold molar excess of **Biotin-PEG4-SH** over the protein is typically recommended to ensure efficient labeling.
- Add the calculated volume of the **Biotin-PEG4-SH** stock solution to the protein solution.
- Mix gently and incubate the reaction at room temperature for 2 hours or at 4°C overnight.
- There is generally no harm in reacting longer, but prolonged incubation at room temperature may increase the risk of protein degradation.

Diagram 2: Experimental Workflow for Protein Biotinylation



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Caption: Step-by-step workflow for labeling a maleimide-activated protein.

D. Purification of the Biotinylated Protein

- After incubation, remove the excess, non-reacted **Biotin-PEG4-SH** using a desalting column or dialysis. This step is crucial to prevent interference in downstream applications that utilize streptavidin binding.
- Follow the manufacturer's instructions for the chosen purification method. For desalting columns, equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).

- Apply the reaction mixture to the column and collect the fractions containing the purified, biotinylated protein.

Protocol: Quantification of Biotin Incorporation (HABA Assay)

The extent of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay relies on the displacement of the HABA dye from avidin by the biotinylated protein, which causes a measurable decrease in absorbance at 500 nm.

A. Materials Required

- Thermo Scientific™ Pierce™ Biotin Quantitation Kit (or equivalent HABA/Avidin reagents)
- Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
- Biotinylated protein sample from Protocol 4.1

B. Procedure

- Follow the instructions provided with the HABA assay kit.
- In brief, an avidin/HABA premix is prepared, and its initial absorbance at 500 nm is measured.
- A known volume of the biotinylated protein solution is added to the premix.
- The biotin on the protein will displace the HABA dye from the avidin, causing the absorbance at 500 nm to decrease.
- The change in absorbance is directly proportional to the amount of biotin in the sample.
- The moles of biotin per mole of protein can be calculated based on this change and the protein concentration.

Application Example: Biotin-Streptavidin Interaction

The utility of biotinylating a molecule of interest (e.g., a primary antibody) with **Biotin-PEG4-SH** is realized in its subsequent high-affinity interaction with streptavidin. This interaction is one of the strongest known non-covalent biological interactions, making it exceptionally stable and specific.

Diagram 3: Biotinylated Antibody Binding to Immobilized Streptavidin

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